![molecular formula C13H17N3O2S B5816043 N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide](/img/structure/B5816043.png)
N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide
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Overview
Description
N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide, also known as PACAP-27, is a neuropeptide that has been extensively studied for its potential therapeutic applications in various diseases. PACAP-27 is a member of the vasoactive intestinal peptide family and is widely distributed in the central and peripheral nervous systems.
Mechanism of Action
N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide exerts its effects through binding to specific receptors, the PAC1 receptor, VPAC1 receptor, and VPAC2 receptor. These receptors are widely distributed in the central and peripheral nervous systems. Upon binding to the receptors, N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide activates various signaling pathways, including cAMP, MAPK, and PI3K/Akt, which mediate its neuroprotective, anti-inflammatory, and anti-apoptotic effects.
Biochemical and Physiological Effects
N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide has been shown to have various biochemical and physiological effects. It increases the expression of neurotrophic factors, such as BDNF and NGF, which promote neuronal survival and growth. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which contribute to neuroinflammation. N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide has been shown to reduce oxidative stress and apoptosis, which are involved in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide has several advantages for lab experiments. It is stable and can be easily synthesized and purified. It has a high affinity for its receptors, which allows for precise dosing and targeting. However, N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide has some limitations for lab experiments. It is expensive and may not be readily available in some labs. It may also have off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for the study of N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide. One area of focus is the development of N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide analogs with improved pharmacokinetic properties and receptor selectivity. Another area of focus is the investigation of the role of N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide in the regulation of circadian rhythms, which has implications for the treatment of sleep disorders. Additionally, the potential therapeutic applications of N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide in other diseases, such as cancer and diabetes, warrant further investigation.
Synthesis Methods
N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide can be synthesized by solid-phase peptide synthesis. The process involves coupling amino acid residues in a specific order to form the peptide chain. The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The purity of the synthesized N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide can be verified using mass spectrometry.
Scientific Research Applications
N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective, anti-inflammatory, and anti-apoptotic effects in animal models of neurological disorders such as stroke, traumatic brain injury, and Alzheimer's disease. N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide has also been shown to have cardioprotective effects in animal models of myocardial infarction and heart failure.
properties
IUPAC Name |
N-[3-(propanoylcarbamothioylamino)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-3-11(17)14-9-6-5-7-10(8-9)15-13(19)16-12(18)4-2/h5-8H,3-4H2,1-2H3,(H,14,17)(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLJSGODQAPBID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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